5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile
Overview
Description
5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile is a synthetic organic compound . It has a CAS Number of 1200536-25-9 and a molecular weight of 187.18 . The IUPAC name for this compound is 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile .
Molecular Structure Analysis
The InChI code for 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile is 1S/C10H6FN3/c11-9-2-3-10(8(6-9)7-12)14-5-1-4-13-14/h1-6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile has a molecular weight of 187.18 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
1. Antipsychotic Potential
Research has identified compounds structurally related to 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile with potential antipsychotic properties. These compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have shown promising results in behavioral animal tests and exhibited a unique profile by not interacting with dopamine receptors (Wise et al., 1987).
2. Antimicrobial and Antitubercular Agents
Compounds structurally similar to 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, benzene sulfonamide pyrazole oxadiazole derivatives have shown potential as antimicrobial and antitubercular agents (Shingare et al., 2022).
3. Anti-inflammatory Properties
A series of compounds related to 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile have been synthesized and tested for anti-inflammatory activities. Notably, some of these compounds, like 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-substitutedbenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile, have demonstrated potent anti-inflammatory properties, comparable to standard drugs (Bharathi & Santhi, 2020).
4. Enzyme Inhibition and Receptor Antagonism
Compounds structurally related to 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile have shown potential as enzyme inhibitors and receptor antagonists. For example, some compounds have been identified as potent and selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists (Tehrani et al., 2005).
5. Fluorometric Sensing Applications
Derivatives of 5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile have been explored for their potential in fluorometric sensing. For instance, a novel pyrazoline-based fluorometric “Turn-off” sensor has been developed for the selective detection of Hg2+ ions (Bozkurt & Gul, 2018).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3/c11-9-2-3-10(8(6-9)7-12)14-5-1-4-13-14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPLMBQRERFCPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1H-pyrazol-1-yl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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